molecular formula C12H5Cl5O B062504 2',3,3',4',5'-Pentachloro-4-biphenylol CAS No. 192190-09-3

2',3,3',4',5'-Pentachloro-4-biphenylol

Cat. No. B062504
M. Wt: 342.4 g/mol
InChI Key: CGAILIYIKMFHPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2',3,3',4',5'-Pentachloro-4-biphenylol and related chlorinated biphenyls involves processes such as acetylation, chlorination, and deacetylation, followed by coupling reactions. These steps are critical for introducing chlorine atoms at specific positions on the biphenyl structure, which significantly affects the compound's physical and chemical properties (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular arrangement and structure of chlorinated biphenyls, including pentachlorobiphenyls, are determined through techniques like X-ray crystallography. These analyses reveal the torsion angles, bond lengths, and overall geometry of the molecules, which are essential for understanding their reactivity and interactions with biological systems (Hanemann et al., 1995).

Chemical Reactions and Properties

Chlorinated biphenyls undergo various chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with potential biological activity. Understanding these reactions is vital for assessing the environmental impact and degradation pathways of PCBs (Dalai et al., 2017).

Scientific Research Applications

  • Antiestrogenic Activity : This compound, along with other hydroxylated PCBs, has been studied for its interaction with estrogen receptors and its effects on cell proliferation in estrogen-responsive human breast cancer cells. The results suggest that these hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, do not induce significant estrogenic activity in vitro and may have antiestrogenic effects (Moore et al., 1997).

  • Synthesis and Characterization : The synthesis and characterization of hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, have been detailed, providing insights into their chemical structure and properties. These compounds have been detected in human serum, emphasizing their relevance as environmental contaminants (Safe et al., 1995).

  • Structure-Activity Relationships : Studies have investigated the structure-activity relationships of hydroxylated PCBs, examining their binding affinities to estrogen receptors and their estrogenic and antiestrogenic activities in various biological assays. The research indicates complex and response-specific relationships for hydroxy-PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol (Connor et al., 1997).

  • Estrogenic Activities in Different Systems : Additional studies on the estrogenic effects of hydroxylated PCBs, including 2',3,3',4',5'-Pentachloro-4-biphenylol, have utilized human breast cancer cell lines and primary cultures of rainbow trout hepatocytes to assess their estrogenic effects, highlighting their potential impact on both human health and wildlife (Andersson et al., 1999).

  • Neurotoxic Effects : This compound has been studied for its effects on neuronal calcium homeostasis and protein kinase C translocation, indicating its potential neurotoxicity. The studies provide insights into the mechanisms by which hydroxylated PCBs might contribute to the neurotoxic effects of PCBs (Kodavanti et al., 2003).

properties

IUPAC Name

2-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-3-5(1-2-9(7)18)6-4-8(14)11(16)12(17)10(6)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAILIYIKMFHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172792
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,3',4',5'-Pentachloro-4-biphenylol

CAS RN

192190-09-3
Record name 4-Hydroxy-2′,3,3′,4′,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192190-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192190093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,3',4',5'-Pentachloro-4-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3,3',4',5'-PENTACHLORO-4-BIPHENYLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GW073T1WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Safe, K Washburn, T Zacharewski, T Phillips - Chemosphere, 1995 - Elsevier
Hydroxylated polychlorinated biphenyls (PCBs) have been identified in wildlife and human samples. Most of these compounds are highly chlorinated (penta-hepatachloro) and contain …
Number of citations: 30 www.sciencedirect.com
K Connor, K Ramamoorthy, M Moore, M Mustain… - Toxicology and applied …, 1997 - Elsevier
The effects of structure on the estrogenicity and antiestrogenicity of hydroxylated polychlorinated biphenyls were investigated using the following estrogen-sensitive assays: competitive …
Number of citations: 325 www.sciencedirect.com
M Moore, M Mustain, K Daniel, I Chen, S Safe… - Toxicology and Applied …, 1997 - Elsevier
Several hydroxylated polychlorinated biphenyls (PCBs) identified in human serum have been synthesized and these include 2,2′,3,4′,5,5′-hexachloro-4-biphenylol; 2,3,3′,4′,5-…
Number of citations: 213 www.sciencedirect.com
DC Morse, EK Wehler, W Wesseling… - Toxicology and applied …, 1996 - Elsevier
The effects of daily oral maternal exposure to 0, 5, or 25 mg/kg body wt of a polychlorinated biphenyl (PCB) mixture (Aroclor 1254) on Days 10 to 16 of gestation on plasma and brain …
Number of citations: 296 www.sciencedirect.com
B Fangstrom, L Hovander, A Bignert… - Environmental …, 2005 - hero.epa.gov
The objective of this study was to assess blood concentrations of polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), and their polychlorobiphenylol (OH-…
Number of citations: 81 hero.epa.gov
K Halldin, A Bergman, I Brandt… - Avian and Poultry Biology …, 2005 - hero.epa.gov
Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) are present in plasma from humans, mammals, birds and fish. Some OH-PCBs compete with thyroxin for binding to …
Number of citations: 6 hero.epa.gov
Å Bergman, A Brouwer, L Hagmar, I Meerts, A Sjödin - Apmis, 2001 - Wiley Online Library
Background: Lipophilic and persistent environmental pollutants such as polychlorinated biphenyls are well known to accumulate in wildlife and human adipose tissue. The compounds …
Number of citations: 5 onlinelibrary.wiley.com
T Malmberg, J Hoogstraate, Å Bergman, EK Wehler - Xenobiotica, 2004 - Taylor & Francis
1. Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) are, depending on their structure, strongly retained in mammalian, fish and bird blood. This is due to strong, though …
Number of citations: 43 www.tandfonline.com
PRS Kodavanti, TR Ward, EC Derr-Yellin, JD McKinney… - Neurotoxicology, 2003 - Elsevier
Our previous structure–activity relationship (SAR) studies indicated that the effects of polychlorinated biphenyls (PCBs) on neuronal Ca 2+ homeostasis and protein kinase C (PKC) …
Number of citations: 23 www.sciencedirect.com
B Fängström, L Hovander, A Bignert… - … science & technology, 2005 - ACS Publications
The objective of this study was to assess blood concentrations of polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), and their polychlorobiphenylol (OH-…
Number of citations: 70 pubs.acs.org

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